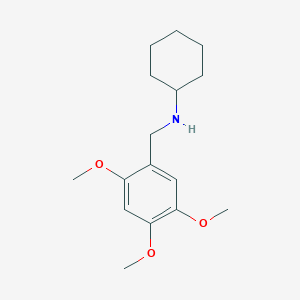

N-(2,4,5-trimethoxybenzyl)cyclohexanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4,5-trimethoxybenzyl)cyclohexanamine is an organic compound with the molecular formula C16H25NO3. It is known for its unique structure, which includes a cyclohexane ring attached to a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trimethoxybenzyl)cyclohexanamine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4,5-trimethoxybenzyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

N-(2,4,5-trimethoxybenzyl)cyclohexanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(2,4,5-trimethoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2,4,5-trimethoxybenzyl)cycloheptanamine

- N-(2,4,5-trimethoxybenzyl)piperidine

- N-(2,4,5-trimethoxybenzyl)morpholine

Uniqueness

N-(2,4,5-trimethoxybenzyl)cyclohexanamine is unique due to its specific substitution pattern on the benzyl group and the presence of a cyclohexane ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

N-(2,4,5-trimethoxybenzyl)cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the synthesis, biological evaluation, and molecular interactions of this compound, drawing from various studies and findings.

Synthesis and Structural Overview

This compound is synthesized through the reaction of cyclohexanamine with 2,4,5-trimethoxybenzaldehyde. The compound's structure features a cyclohexane ring attached to a benzyl moiety that is further substituted with three methoxy groups. This structural arrangement is believed to contribute to its biological activity by enhancing lipophilicity and influencing enzyme interactions.

1. Anti-inflammatory Properties

A significant area of research has focused on the anti-inflammatory effects of this compound. In vitro studies have indicated that derivatives of this compound exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes.

- In Vitro Studies : A study reported several derivatives with IC50 values less than 1 µM against COX-2, indicating strong anti-inflammatory potential. Specifically, compounds derived from similar structures showed IC50 values ranging from 0.14 to 0.69 µM .

- In Vivo Studies : The anti-inflammatory activity was further validated in vivo using the carrageenan-induced rat paw edema model. Compounds such as 3b and 3l demonstrated significant reductions in edema (up to 79.54% compared to ibuprofen's 65.90%) suggesting a promising therapeutic profile .

| Compound | COX-2 IC50 (µM) | Anti-inflammatory Activity (%) |

|---|---|---|

| 3b | 0.14 | 79.54 |

| 3l | 0.69 | 75.00 |

| Ibuprofen | - | 65.90 |

2. Ulcerogenic Potential

While evaluating the anti-inflammatory properties, researchers also assessed the ulcerogenic potential of this compound derivatives. The findings indicated that these compounds exhibited significantly better gastric tolerance than standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . This aspect is crucial as it suggests that these compounds may provide therapeutic benefits without the common side effects associated with traditional NSAIDs.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between this compound and COX-2. The results indicated favorable binding affinities and interactions within the active site of COX-2, supporting the observed biological activities .

Key Findings from Docking Studies:

- The compound fits well into the hydrophobic pocket of COX-2.

- Specific interactions were noted with amino acid residues critical for enzyme activity.

- Docking results correlated well with in vitro and in vivo biological evaluations.

Case Studies

Case Study 1: Efficacy Against Inflammation

In a controlled study involving rats subjected to inflammatory stimuli, treatment with this compound led to significant reductions in paw edema compared to control groups receiving saline or ibuprofen . Histopathological examination revealed reduced inflammatory cell infiltration in treated groups.

Case Study 2: Gastric Tolerance Assessment

Another study evaluated gastric mucosal integrity following administration of this compound versus ibuprofen over a period of seven days. Results showed no significant damage to gastric mucosa in the test group compared to notable lesions in the ibuprofen group .

Propiedades

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13/h9-10,13,17H,4-8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQRIVYOTUIEAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354517 |

Source

|

| Record name | N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356094-13-8 |

Source

|

| Record name | N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.